molecular formula C11H21NO B6319585 N,N-Dimethyl-3-(cyclohexyl)-propanamide CAS No. 72299-18-4

N,N-Dimethyl-3-(cyclohexyl)-propanamide

Cat. No.: B6319585
CAS No.: 72299-18-4
M. Wt: 183.29 g/mol
InChI Key: GFWAWQIDTXAJPS-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-3-(cyclohexyl)-propanamide” likely refers to a compound that contains a propanamide group (a type of amide) and a cyclohexyl group (a type of cycloalkane), with two methyl groups attached to the nitrogen atom of the amide .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as N,N-dimethylamine) with a carboxylic acid or its derivative (such as 3-cyclohexylpropanoic acid) in a process known as amide coupling .


Molecular Structure Analysis

The molecule would have a cyclohexyl group attached to the third carbon of a three-carbon chain, with the terminal carbon of the chain involved in an amide functional group. The nitrogen of the amide would also be bonded to two methyl groups .


Chemical Reactions Analysis

As an amide, this compound would be expected to participate in reactions characteristic of this functional group. This could include hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the amide functional group and the cyclohexyl group. The compound is likely to be a solid or liquid at room temperature, with a relatively high boiling point for an organic compound due to the presence of the polar amide group .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. As a general rule, the biological activity of amides is heavily influenced by their ability to participate in hydrogen bonding and their overall conformational rigidity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, amides are considered less reactive than their carboxylic acid or ester counterparts, but they may still pose risks, particularly if they are able to be hydrolyzed to produce more reactive compounds .

Future Directions

The study of amides is a significant area of research in organic chemistry, due to their prevalence in biologically active compounds. Future research could potentially involve the exploration of the compound’s reactivity, its potential uses in the synthesis of more complex molecules, or its biological activity .

Properties

IUPAC Name

3-cyclohexyl-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWAWQIDTXAJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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